molecular formula C25H27NO4 B8725054 3-[2-(4-Adamantan-1-yl-phenoxy)-acetylamino]-benzoic acid

3-[2-(4-Adamantan-1-yl-phenoxy)-acetylamino]-benzoic acid

Cat. No. B8725054
M. Wt: 405.5 g/mol
InChI Key: LLPHJJUTLVBKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394799B2

Procedure details

To a solution of 3-[2-(4-adamantan-1-yl-phenoxy)-acetylamino]-benzoic acid (20 mg, 0.049 mmol), 4-chloro aniline (9.4 mg, 0.073 mmol) and DIPEA (9.56 mg, 0.073 mmol) in DMF (5 mL) was added EDC (14.18 mg, 0.073 mmol) and HOBt (9.99 mg, 0.073 mmol) at room temperature and continued stirring for 16 h at room temperature. Reaction mixture was diluted with ethyl acetate and sequentially washed with aqueous sodium bicarbonate, brine and water, and dried over MgSO4. The solvent was filtered and evaporated under reduced pressure to afford a crude solid, which was purified by column chromatography on silica gel (EtoAC:Hexane=1:5) to give 3-[2-adamantan-1-yl-phenoxy)-acetylamino]-N-(4-chloro-phenyl)-benzamide as a colorless crystals (15 mg, yield: 59%).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
9.4 mg
Type
reactant
Reaction Step One
Name
Quantity
9.56 mg
Type
reactant
Reaction Step One
Name
Quantity
14.18 mg
Type
reactant
Reaction Step One
Name
Quantity
9.99 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C12(C3C=CC(OCC(N[C:20]4[CH:21]=[C:22]([CH:26]=[CH:27][CH:28]=4)[C:23](O)=[O:24])=O)=CC=3)CC3CC(CC(C3)C1)C2.[Cl:31][C:32]1[CH:38]=[CH:37][C:35]([NH2:36])=[CH:34][CH:33]=1.CCN(C(C)C)C(C)C.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1>CN(C=O)C.C(OCC)(=O)C>[Cl:31][C:32]1[CH:38]=[CH:37][C:35]([NH:36][C:23](=[O:24])[C:22]2[CH:26]=[CH:27][CH:28]=[CH:20][CH:21]=2)=[CH:34][CH:33]=1

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C2=CC=C(OCC(=O)NC=3C=C(C(=O)O)C=CC3)C=C2
Name
Quantity
9.4 mg
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
9.56 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
14.18 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
9.99 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
continued stirring for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
WASH
Type
WASH
Details
sequentially washed with aqueous sodium bicarbonate, brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solvent was filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a crude solid, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (EtoAC:Hexane=1:5)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 132.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.